

Application Notes & Protocols: A Patent Landscape Analysis of 2,3-Piperazinedione Applications

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Compound of Interest

Compound Name: 2,3-Piperazinedione

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Introduction: The 2,3-Piperazinedione Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of therapeutic agents.[1][2] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, offers a versatile platform for structural modification, enabling chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2][3] Among its various oxidized forms, the **2,3-piperazinedione** (2,3-DKP) moiety, a cyclic diamide, has emerged as a structure of significant interest. Its rigid conformation and capacity for presenting substituents in defined spatial orientations make it an attractive core for developing potent and selective inhibitors of various biological targets. This guide provides an in-depth analysis of the patent landscape for **2,3-piperazinedione** applications, coupled with detailed protocols for their synthesis and evaluation, designed for researchers, scientists, and drug development professionals.

Part 1: The Patent Landscape: Mapping Therapeutic Frontiers

A patent landscape analysis reveals the strategic focus of research and development in a specific technological field.[4] For **2,3-piperazinedione** derivatives, the patent literature indicates a concentrated effort in several key therapeutic areas, most notably oncology, with emerging applications in antiviral and anti-parasitic therapies.

Dominance in Oncology

The most significant and recent patent activity for **2,3-piperazinedione** derivatives is in the development of anticancer agents.^{[5][6]} These compounds are being explored as inhibitors of critical signaling pathways that drive tumor growth and proliferation.

- **KRAS G12C Inhibition:** A major breakthrough in oncology has been the development of inhibitors targeting the KRAS-G12C mutation, long considered an "undruggable" target.^[5] Recent patents disclose novel **2,3-piperazinedione** derivatives designed as potent and selective KRAS G12C inhibitors. For instance, patent CN115803328B describes compounds that aim to improve therapeutic efficacy while reducing toxic side effects in the treatment of cancers such as non-small cell lung cancer and breast cancer.^[5] The core concept involves small molecules that irreversibly bind to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state.^[5]
- **Tyrosine Kinase Inhibition:** Tyrosine kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.^[6] Patents such as WO2012125447A2 describe piperazinedione compounds that effectively inhibit tyrosine kinases, thereby suppressing cancer growth.^[6] The **2,3-piperazinedione** scaffold serves as a rigid core to orient aryl and heteroaryl substituents that interact with the kinase active site.

Emerging Applications

While oncology is the dominant field, the versatility of the **2,3-piperazinedione** scaffold is being leveraged in other areas:

- **Antiviral Agents:** Piperazine derivatives have been patented as antiviral agents, particularly for treating HIV infection.^{[7][8][9][10][11]} While many of these patents cover the broader piperazine class, the underlying principle of using the heterocyclic ring to develop agents that interfere with viral replication machinery, such as reverse transcriptase, is applicable.^{[8][11]}
- **Anti-parasitic Agents:** Research has explored 2,3-diketopiperazines as a potential scaffold for developing new drugs against Chagas disease, caused by the parasite *Trypanosoma cruzi*.^[12] This highlights the potential for these compounds to address significant unmet needs in infectious diseases.

Data Summary: Key Patents in 2,3-Piperazinedione Applications

Patent Number	Title	Key Assignee	Therapeutic Application / Target
CN115803328B	Piperazine-2,3-dione derivatives and their medical applications[5]	Chengdu Baiyu Pharmaceutical Co Ltd	Anticancer (KRAS G12C inhibitor)[5]
WO2012125447A2	Piperazinedione compounds[6]	N/A (Application by individual inventors)	Anticancer (Tyrosine kinase inhibitor)[6]
CN102351802A	Method for synthesizing N-monosubstituted piperazine-2,3-dione[13]	N/A (Application by individual inventors)	Synthetic Methodology
WO2017144624A1	Piperazine derivatives as antiviral agents with increased therapeutic activity[7]	Universitat de Barcelona, et al.	Antiviral Agents[7]

Part 2: Application Notes & Protocols

As a Senior Application Scientist, the true value of a chemical scaffold lies in its practical application. The following protocols are designed to be self-validating systems, providing a robust framework for the synthesis and evaluation of novel **2,3-piperazinedione** derivatives.

Protocol: Synthesis of N-Substituted 2,3-Piperazinediones

This protocol is a generalized two-step method based on principles described in the patent literature for synthesizing N-monosubstituted **2,3-piperazinediones**. [13] The core logic involves first forming the piperazinedione ring and then performing a nucleophilic substitution to add the desired R-group.

Causality Behind Experimental Choices:

- **Step 1 (Cyclization):** The reaction of ethylenediamine with an oxalate ester (like diethyl oxalate) is a classic condensation reaction to form a cyclic diamide. The choice of a high-boiling point solvent like ethanol allows the reaction to proceed at reflux, driving it to completion.
- **Step 2 (Substitution):** The intermediate piperazine-2,3-dione has two acidic N-H protons. A strong base (like NaH) is used to deprotonate one of the nitrogens, creating a potent nucleophile. This nucleophile then attacks an alkyl halide (R-X) in an SN2 reaction to form the N-substituted product. The use of an anhydrous polar aprotic solvent (like DMF) is critical to prevent quenching the base and to solvate the cation, enhancing the nucleophilicity of the anion.

Step-by-Step Methodology:

- **Step 1: Synthesis of Piperazine-2,3-dione (Intermediate)**
 - To a round-bottom flask equipped with a reflux condenser, add diethyl oxalate (1.0 eq) and absolute ethanol (10 mL per mmol of oxalate).
 - Begin stirring and add ethylenediamine (1.05 eq) dropwise. The reaction is exothermic; maintain control with an ice bath if necessary.
 - After the addition is complete, heat the mixture to reflux for 4-6 hours. A white precipitate of piperazine-2,3-dione will form.
 - Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.
 - Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2x) and then diethyl ether (2x).
 - Dry the product under vacuum. The intermediate can be used in the next step without further purification if high purity is observed (confirm via ^1H NMR).
- **Step 2: N-Substitution**
 - To a flame-dried, three-neck flask under an inert atmosphere (N_2 or Ar), add anhydrous N,N-dimethylformamide (DMF, 15 mL per mmol of substrate).
 - Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the flask.
 - Cool the suspension to $0\text{ }^\circ\text{C}$ using an ice bath.
 - In a separate flask, dissolve the piperazine-2,3-dione intermediate (1.0 eq) in a minimum amount of anhydrous DMF.
 - Add the dissolved intermediate dropwise to the NaH suspension. Stir at $0\text{ }^\circ\text{C}$ for 30-60 minutes, allowing for complete deprotonation (hydrogen gas evolution will cease).
 - Add the desired substituting reagent (e.g., benzyl bromide, R-X, 1.1 eq) dropwise to the reaction mixture at $0\text{ }^\circ\text{C}$.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress

by TLC or LC-MS. h. Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. i. Extract the aqueous layer with ethyl acetate (3x). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. k. Purify the crude product by flash column chromatography on silica gel to obtain the target N-substituted **2,3-piperazinedione**.

Protocol: In Vitro KRAS G12C Inhibition Assay

This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the KRAS G12C mutant protein. This is a critical step in validating compounds from patents like CN115803328B.[\[5\]](#)

Trustworthiness Through Self-Validation: This protocol incorporates multiple controls to ensure the data is reliable.

- **Positive Control:** A known KRAS G12C inhibitor is used to confirm the assay is performing correctly.
- **Negative Control (No Inhibitor):** This determines the maximum signal (100% activity) of the enzyme.
- **Vehicle Control (DMSO):** This ensures the solvent used to dissolve the compounds does not interfere with the assay.
- **No Enzyme Control:** This establishes the background signal of the assay.

Step-by-Step Methodology:

- **Reagent Preparation:** a. **Assay Buffer:** Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT). b. **KRAS G12C Protein:** Use a purified, recombinant human KRAS G12C protein, pre-loaded with GDP. c. **Nucleotide Exchange Factor (SOS1):** Use purified, recombinant SOS1 protein to catalyze the exchange of GDP for GTP. d. **GTP Analog:** Use a fluorescently labeled GTP analog (e.g., BODIPY-GTP) or a system that detects GTP hydrolysis (e.g., GTPase-Glo™). This example uses a fluorescence polarization (FP) approach with BODIPY-GTP. e. **Test Compounds:** Prepare a 10-point, 3-fold

serial dilution of the **2,3-piperazinedione** test compound in DMSO, starting at a high concentration (e.g., 100 μ M).

- Assay Procedure (384-well plate format): a. Add 5 μ L of Assay Buffer to all wells. b. Add 1 μ L of the serially diluted test compound or control (DMSO for negative, known inhibitor for positive) to the appropriate wells. c. Add 5 μ L of KRAS G12C protein (final concentration \sim 20 nM) to all wells except the "No Enzyme" control. d. Incubate the plate at room temperature for 60 minutes to allow for covalent binding of the inhibitor to the cysteine residue. e. Initiate the nucleotide exchange reaction by adding a 10 μ L mix of SOS1 (final concentration \sim 50 nM) and BODIPY-GTP (final concentration \sim 30 nM). f. Incubate the plate at room temperature for 30-60 minutes, protected from light. g. Read the fluorescence polarization on a compatible plate reader.
- Data Analysis: a. Subtract the background signal (No Enzyme control) from all other readings. b. Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (or highest inhibitor concentration) as 0% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol: Bioanalytical Method for Plasma Quantification

Once a lead compound is identified, a robust method to quantify it in biological matrices is essential for pharmacokinetic studies. This protocol describes the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, adhering to principles outlined in the ICH M10 guideline on bioanalytical method validation.[\[14\]](#)

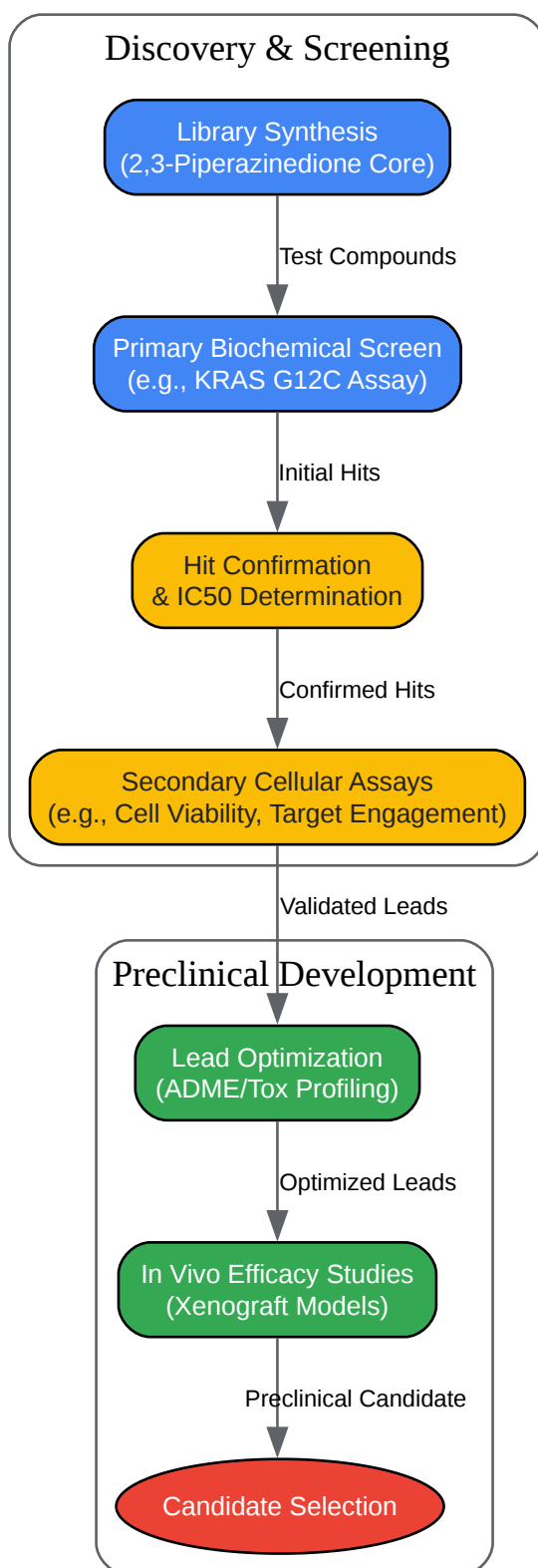
Step-by-Step Methodology:

- Sample Preparation (Protein Precipitation): a. Thaw plasma samples (e.g., rat or human plasma) and calibration standards on ice. b. To 50 μ L of plasma in a microcentrifuge tube, add 150 μ L of cold acetonitrile containing an internal standard (IS). The IS should be a structurally similar molecule that is not present in the sample. c. Vortex vigorously for 1 minute to precipitate plasma proteins. d. Centrifuge at $>12,000 \times g$ for 10 minutes at 4 $^{\circ}$ C. e. Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

- LC-MS/MS Conditions: a. Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.b. Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte (test compound) and the internal standard. This is done by infusing a standard solution of each compound into the mass spectrometer.
 - Analyte: Q1 (m/z of $[M+H]^+$) \rightarrow Q3 (m/z of a stable fragment ion).
 - Internal Standard: Q1 (m/z of $[IS+H]^+$) \rightarrow Q3 (m/z of a stable fragment ion).
 - Optimization: Optimize collision energy (CE) and other source parameters (e.g., spray voltage, gas flows) to maximize the signal for each transition.
- Method Validation: a. Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma (typically 8 non-zero standards). b. Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates to determine intra- and inter-day accuracy and precision. c. Selectivity and Matrix Effect: Test for interferences from endogenous plasma components. d. Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

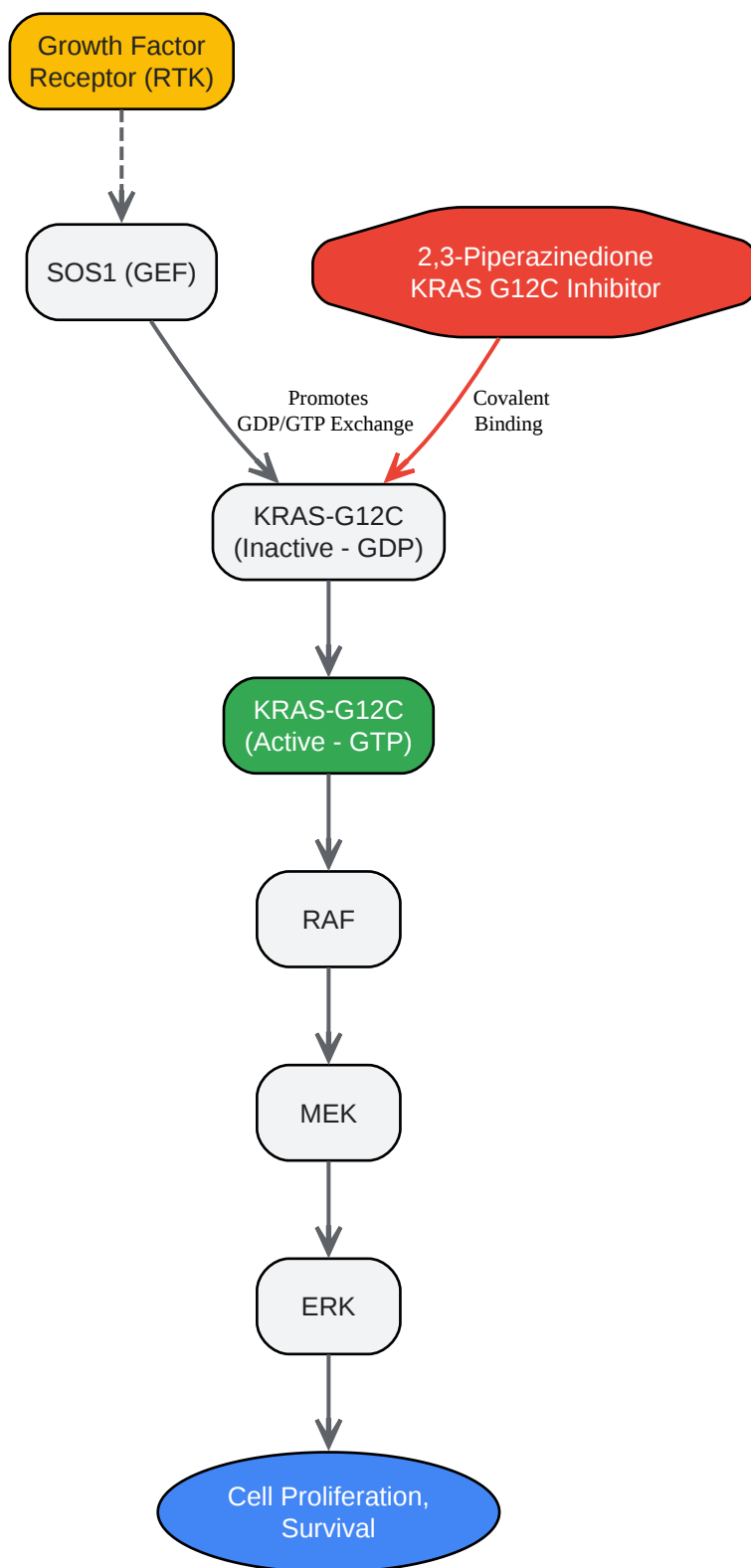
Part 3: Visualization & Formatting

Diagrams



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Caption: High-level workflow for the discovery and development of **2,3-piperazinedione**-based therapeutics.



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Caption: Simplified KRAS signaling pathway and the mechanism of action for covalent G12C inhibitors.

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